1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Lipophilicity ADME Fragment-Based Drug Design

Fragment-based screening demands building blocks with precise substitution patterns; generic analogs with mismatched regiochemistry or protected functional groups introduce unnecessary synthetic steps and delay hit-to-lead timelines. This compound delivers a pre-validated scaffold with a free carboxylic acid handle for direct amide coupling and a 4-pyridyl hinge-binding motif suited to kinase-targeted libraries. • MW 217.22, XLogP3 1.0, 1 HBD - aligns with fragment library design guidelines (LogP < 3). • Free -COOH enables one-step amide/ester elaboration without hydrolysis bottlenecks. • Claimed in agrochemical patent literature (e.g., US-8853207-B2) as a direct synthetic intermediate. Supplied at ≥95% purity with global ambient shipping; request a quote for bulk or custom quantities.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1483335-08-5
Cat. No. B1470211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
CAS1483335-08-5
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,15,16)
InChIKeyRMMOVKJTYGRESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block belonging to the 1H-pyrazole-5-carboxylic acid class, featuring an N1-ethyl substituent and a C3-pyridin-4-yl group [1]. It is offered by several chemical suppliers as a versatile small-molecule scaffold for research and development, with a typical purity specification of ≥95% . The compound is primarily utilized in medicinal chemistry and agrochemical discovery programs as a key intermediate for amide, ester, and heterocycle library synthesis.

Specification-grade purity (≥95% HPLC) for building block reliability
Carboxylic acid handle enables amide, ester, and heterocycle library synthesis
4-pyridyl substituent offers hinge-binding geometry for kinase fragment screening
Compatible with medicinal chemistry and agrochemical discovery workflows

Generic Substitution Inadvisability


Although structurally related pyrazole-5-carboxylic acids share a common heterocyclic core, small changes in substitution pattern (e.g., N1-methyl vs. N1-ethyl, 4-pyridyl vs. 3-pyridyl, or carboxylic acid vs. ester) are known to significantly alter hydrogen-bond donor/acceptor capacity, lipophilicity (ΔLogP ≈ 1–2 units between acid and ester analogs), and metabolic stability in lead optimization campaigns [1]. In the absence of head-to-head biological data for the target compound, its distinct physicochemical profile—notably the free carboxylic acid handle and para-pyridyl nitrogen—renders it non-interchangeable with its closest commercial analogs (e.g., the ethyl ester, 1-methyl acid, or 3-pyridyl isomer) in fragment-based screening or late-stage functionalization workflows [1].

Ethyl ester vs free acid

Carboxylic acid to ester conversion shifts lipophilicity by ~2 log units; may alter fragment solubility and nonspecific binding profiles, making direct interchange without re-optimization problematic.

N1-methyl analog vs N1-ethyl

Methyl analog lacks the additional heavy atom present in the ethyl variant; this difference can affect electron density definition in crystallographic fragment screening, though hydrogen-bond donor count remains identical.

3-pyridyl isomer vs 4-pyridyl

Replacing 4-pyridyl with 3-pyridyl changes nitrogen geometry relative to the kinase hinge region; SAR evidence indicates such regioisomers often show reduced inhibition, making substitution risky without head-to-head data.

Quantified Differentiation Evidence


Lipophilicity Differential vs. Ester Analog

The target compound's computed lipophilicity (XLogP3-AA = 1.0) is approximately 1.5–2.0 log units lower than that of its direct ethyl ester analog (ethyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate, estimated XLogP3-AA ≈ 2.5–3.0) [1]. This quantitative difference is consistent with the well-established ~2 log unit reduction in logP observed when converting a carboxylic acid to its corresponding ethyl ester within the same heteroaromatic scaffold [1].

Lipophilicity vs Ester
Class-level inference
XLogP3-AA: 1.0 vs 2.5–3.0
~1.5–2.0 log units lower for acid
Acid
Ester
May support higher aqueous solubility in fragment screens
Computed logP; direct measurement recommended
Lipophilicity ADME Fragment-Based Drug Design

Crystallography Benefit vs. Methyl Analog

The target compound possesses one hydrogen bond donor (carboxylic acid O–H), identical to its N1-methyl analog (1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid) [1]. However, the presence of the N1-ethyl group introduces a slightly larger hydrophobic surface compared to the N1-methyl substituent, potentially enhancing van der Waals contacts in the same protein binding site without altering the hydrogen bond donor count. No direct binding affinity data are available for the target compound, but the differential in calculated heavy atom count (16 vs. 15 for the methyl analog) and topological polar surface area (68 Ų for both) provides a quantitative basis for selecting the ethyl variant when incremental hydrophobic contact is desired in structure-based design [1].

Heavy Atoms vs Methyl
Class-level inference
16 vs 15 heavy atoms; TPSA 68 Ų (identical)
+1 heavy atom for ethyl analog
Extra atom may improve electron density in crystallography
No direct binding data; computed heavy atom count
Crystallography Fragment Screening Ligand Efficiency

Kinase Hinge-Binding: 4-Pyridyl Advantage

The 4-pyridyl isomer of pyrazole-5-carboxylic acid has been employed as a hinge-binding motif in several kinase inhibitor series, whereas the 3-pyridyl isomer often shows reduced potency due to a suboptimal nitrogen geometry for hydrogen bonding to the kinase hinge region [1]. While no direct biochemical comparison of the title compound with its 3-pyridyl analog is available, a BindingDB entry for a closely related pyrazol-4-yl derivative containing a 3-pyridyl group reports an IC50 of 9.40 nM against an ALK2 mutant [2]. The 4-pyridyl substitution pattern of the target compound positions the pyridine nitrogen in a geometry more favorable for hinge binding in typical kinase active sites, based on analysis of co-crystal structures of pyrazole-4-yl-pyridine inhibitors [3].

Hinge-Binding Geometry
Supporting evidence
4-pyridyl geometry vs 3-pyridyl; related 3-pyridyl IC50 9.40 nM (ALK2)
4-pyridyl nitrogen placement favors kinase hinge interaction
4-Pyridyl motif may support kinase hinge binding, consistent with SAR
Inferred from literature; direct kinase panel validation needed
Kinase Inhibitor Regioisomer Structure-Activity Relationship

Recommended Application Scenarios


Fragment-Based Kinase Screening

The compound's low molecular weight (217.22 g/mol), single hydrogen bond donor, and 4-pyridyl hinge-binding motif make it a suitable fragment for kinase-focused libraries. Its computed lipophilicity (XLogP3-AA = 1.0) aligns with fragment library design guidelines (typically LogP < 3), and the carboxylic acid handle allows rapid elaboration into amides or esters following hit confirmation [1].

Agrochemical Lead Generation

Pyrazole-5-carboxylic acids are privileged scaffolds in herbicide and fungicide discovery. The specific substitution pattern of this compound has been claimed in patent literature (e.g., US-8853207-B2) for heterocyclic pyrazole derivatives as active ingredients, and the compound can serve as a direct synthetic intermediate for generating proprietary agrochemical libraries via standard amide coupling or esterification chemistry [2].

Metabolic Stability via Carboxylic Acid

In lead optimization, the free carboxylic acid group can be conjugated to form acyl glucuronides, providing a metabolic soft spot for clearance or a prodrug strategy. Selecting this acid over the corresponding ester ensures that the conjugate is formed directly, bypassing a hydrolysis step that may be rate-limiting in certain in vivo models .

Application
Selection Property
Validation Focus
Kinase hinge-binding fragment libraries
Low computed lipophilicity and 4-pyridyl hinge geometry
Aqueous solubility, SPR/thermal shift binding affinity
Agrochemical pyrazole-carboxylic acid libraries
Carboxylic acid handle for amide/ester diversification
Synthetic scalability, patent library compatibility
Prodrug and metabolite identification studies
Free carboxylic acid for direct conjugation
Acyl glucuronide formation rate and metabolic clearance
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